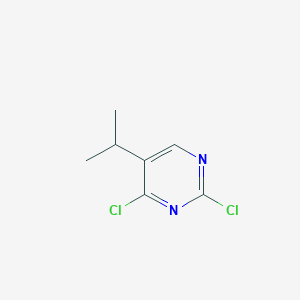

2,4-Dichloro-5-isopropylpyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJYQYUSMHGHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514843-12-0 | |

| Record name | 2,4-dichloro-5-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro 5 Isopropylpyrimidine and Analogous Pyrimidine Structures

Precursor Synthesis and Functionalization for Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring is a fundamental step that relies on the cyclization of smaller, functionalized precursor molecules. A variety of methods have been developed to construct this essential heterocyclic scaffold, ranging from classical condensation reactions to modern multicomponent and environmentally benign approaches.

Routes via Carbonyl Compounds and Amidines

A prevalent and versatile method for pyrimidine synthesis involves the condensation reaction between β-dicarbonyl compounds and amidines. wikipedia.org This approach allows for the direct formation of substituted pyrimidines. For instance, the reaction of a β-dicarbonyl compound with an amidine typically yields a 2-substituted pyrimidine. wikipedia.org Similarly, using urea (B33335) or guanidine (B92328) in place of amidine leads to the formation of 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org

A notable advancement in this area is the use of iron catalysis for the modular synthesis of pyrimidine derivatives. acs.orgorganic-chemistry.org This method involves the reaction of ketones, aldehydes, or esters with amidines in the presence of a recyclable iron(II) complex. acs.orgorganic-chemistry.org The reaction demonstrates broad functional group tolerance and proceeds with high regioselectivity. acs.orgorganic-chemistry.org

Another innovative approach involves a copper-catalyzed [3+3] annulation of saturated ketones with amidines. This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to form the pyrimidine ring. acs.org A metal-free alternative utilizes a tandem [3+3] annulation and visible-light-enabled photo-oxidation of α,β-unsaturated ketones with amidines to produce multi-substituted pyrimidines. rsc.org

Three-Component Coupling Reactions

Three-component coupling reactions offer an efficient one-pot synthesis of pyrimidine derivatives. These reactions combine three different starting materials to rapidly build molecular complexity. A prominent example is the Biginelli reaction, where an aldehyde, a β-dicarbonyl compound, and urea react to form dihydropyrimidinones. youtube.com

Modern variations of three-component reactions have expanded the scope and utility of this approach. For example, 2,4,6-tri(hetero)aryl-substituted pyrimidines can be synthesized in a one-pot process involving the coupling and isomerization of a (hetero)aryl halide and a propargyl alcohol, followed by cyclocondensation with an amidinium salt. acs.org Another method utilizes a zinc chloride-catalyzed reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. youtube.comorganic-chemistry.org Furthermore, an ammonium iodide-promoted tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) provides a metal- and solvent-free route to a wide range of substituted pyrimidines. organic-chemistry.org

A sustainable approach employs an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. acs.org

Oxidative Annulation Strategies

Oxidative annulation provides another pathway to pyrimidine synthesis. In one such strategy, the activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. organic-chemistry.org Another method involves a base-promoted intermolecular oxidation C-N bond formation of allylic and vinylic C-H bonds of allylic compounds with amidines, using oxygen as the sole oxidant. organic-chemistry.org This protocol is advantageous for its use of protecting group-free nitrogen sources and high atom economy. organic-chemistry.org

Ultrasound-Assisted Synthetic Approaches

The application of ultrasound irradiation has emerged as a green and efficient alternative for synthesizing pyrimidines. nih.govorientjchem.org This technique, known as sonochemistry, accelerates chemical reactions through acoustic cavitation, leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. orientjchem.orgresearchgate.net Ultrasound has been successfully employed in various pyrimidine syntheses, including multicomponent reactions and cyclocondensation reactions. nih.govrasayanjournal.co.in For example, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea (B124793) shows significantly reduced reaction times and improved yields under ultrasonic conditions. researchgate.net The benefits of ultrasound are particularly evident in the synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine, where reaction times for the three-step synthesis were dramatically reduced from hours to minutes. beilstein-archives.org

| Reaction Stage | Conventional Time | Ultrasound Time | Ultrasound Yield |

| Methyl 3-oxobutanoate + Thiourea | 8 hours | 30 minutes | 80% |

| Methylation | 12 hours | 30 minutes | 92% |

| Hydroxyl to Chloro Substitution | 2 hours | 6 minutes | 87% |

Table 1: Comparison of conventional and ultrasound-assisted synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine. beilstein-archives.org

Green Chemistry Methodologies for Pyrimidine Ring Construction

In addition to ultrasound, other green chemistry principles are being applied to pyrimidine synthesis to minimize environmental impact. rasayanjournal.co.inpowertechjournal.compowertechjournal.com These methodologies focus on the use of safer solvents (like water), reusable catalysts, and energy-efficient processes such as microwave-assisted synthesis and solvent-free reactions. rasayanjournal.co.inresearchgate.netresearchgate.net

Catalysis plays a key role in green pyrimidine synthesis. For instance, thiamine (B1217682) hydrochloride (Vitamin B1) has been used as an inexpensive and readily available catalyst for the synthesis of benzo organic-chemistry.orgacs.orgimidazo[1,2-a]pyrimidine derivatives in water. researchgate.net Modified zinc oxide nanoparticles have also been employed as a highly efficient and recyclable catalyst in the solvent-free, ball-milling synthesis of various pyrimidine derivatives. researchgate.net

Halogenation Procedures for Dichloropyrimidine Formation

To obtain the target compound, 2,4-dichloro-5-isopropylpyrimidine, the pyrimidine ring, often in the form of a dihydroxypyrimidine precursor like 5-isopropyluracil (B100484) (5-isopropyl-2,4-pyrimidinediol), must undergo halogenation. The standard and widely used method for this transformation is chlorination using a strong chlorinating agent.

The most common reagent for converting dihydroxypyrimidines to dichloropyrimidines is phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The reaction is typically carried out by heating the dihydroxypyrimidine in an excess of phosphorus oxychloride, often with a catalyst. chemicalbook.comgoogle.com For example, the synthesis of 2,4-dichloropyrimidine (B19661) from uracil (B121893) involves heating with phosphorus oxychloride. chemicalbook.com Similarly, 2,4-dichloro-5-methoxypyrimidine (B27636) is synthesized by reacting 2,4-dihydroxy-5-methoxypyrimidine with phosphorus oxychloride in the presence of an alkaline substance like triethylamine (B128534) or pyridine (B92270). google.com

Another chlorination method involves the use of thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF) or 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.comchemicalbook.com For the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine, the corresponding diol is heated with a mixture of POCl₃ and DMF. chemicalbook.com A patent discloses a method using phosgene (B1210022) in the presence of a catalyst to prepare 2,4-dichloropyrimidine, which is presented as a more environmentally friendly alternative to the traditional phosphorus oxychloride method. patsnap.com

The general procedure for the chlorination of a pyrimidine-2,4(1H,3H)-dione involves dissolving the starting material in phosphoryl chloride and refluxing the mixture. chemicalbook.com After the reaction, the excess phosphoryl chloride is removed, and the residue is carefully quenched with ice water to precipitate the dichloropyrimidine product. chemicalbook.com

| Chlorinating Agent | Catalyst/Conditions | Substrate Example | Product | Reference |

| Phosphorus oxychloride (POCl₃) | Heat | Uracil | 2,4-Dichloropyrimidine | chemicalbook.com |

| Phosphorus oxychloride (POCl₃) | Alkaline substance (e.g., triethylamine) | 2,4-Dihydroxy-5-methoxypyrimidine | 2,4-Dichloro-5-methoxypyrimidine | google.com |

| Thionyl chloride (SOCl₂) | DMAP, bis(trichloromethyl) carbonate | 2,4-Dihydroxypyrimidine | 2,4-Dichloropyrimidine | chemicalbook.com |

| Phosphorus oxychloride (POCl₃) | DMF, Heat | Thieno[3,2-d]pyrimidine-2,4-diol | 2,4-Dichlorothieno[3,2-d]pyrimidine | chemicalbook.com |

| Phosgene | Catalyst (e.g., triphenylphosphine (B44618) oxide) | Compound 1 (a pyrimidine derivative) | 2,4-Dichloropyrimidine | patsnap.com |

Table 2: Various halogenation procedures for the formation of dichloropyrimidines.

Conversion of Hydroxypyrimidine Derivatives to Chlorinated Analogs

The transformation of dihydroxypyrimidines, such as uracil and its derivatives, into dichloropyrimidines is a cornerstone reaction in pyrimidine chemistry. The process involves treating the hydroxypyrimidine precursor with a potent chlorinating agent. The starting material, 5-isopropyluracil, is itself synthesized through the condensation of a C3-carbonyl compound bearing the isopropyl group with urea, a classic approach for forming the pyrimidine ring.

The chlorination reaction effectively replaces the carbonyl oxygens (from the keto tautomer) and hydroxyl groups (from the enol tautomer) of the uracil ring with chlorine atoms. This conversion is crucial as it transforms the relatively inert uracil scaffold into a highly reactive dihalopyrimidine, which serves as a versatile intermediate for further nucleophilic substitution reactions to build more complex molecules.

Chlorination with Specific Reagents (e.g., Triphosgene (B27547), Phosphoryl Chloride)

The selection of the chlorinating agent is critical for the successful synthesis of 2,4-dichloropyrimidines. Two of the most common and effective reagents for this purpose are phosphoryl chloride (POCl₃) and triphosgene (bis(trichloromethyl) carbonate).

Phosphoryl Chloride (POCl₃): This is the most widely used reagent for converting hydroxypyrimidines to their chloro derivatives. nih.gov The reaction is typically performed by heating the hydroxypyrimidine in an excess of POCl₃, which often serves as both the reagent and the solvent. researchgate.net To facilitate the reaction and neutralize the HCl generated, an acid scavenger, usually a tertiary amine like N,N-dimethylaniline or pyridine, is added. mdpi.comresearchgate.net For instance, the synthesis of 2,4-dichloro-5-fluoropyrimidine (B19854) from 5-fluorouracil (B62378) is optimized using POCl₃ in the presence of N,N-dimethylaniline (DMA). researchgate.net

Triphosgene (C₃Cl₆O₃): As a solid and more safely handled alternative to gaseous phosgene, triphosgene has gained traction in organic synthesis. wikipedia.orgchemicalbook.com It is used for various chlorination reactions, including the conversion of alcohols and heterocyclic compounds. nih.govnih.gov The reaction of a hydroxypyrimidine with triphosgene, typically in the presence of a base like pyridine, provides the corresponding dichloropyrimidine. lsu.edu This method is noted for its mild conditions and operational simplicity. chemicalbook.comgoogle.com

| Reagent | Base/Catalyst | Typical Conditions | Yield | Reference(s) |

| Phosphoryl Chloride (POCl₃) | Pyridine | Solvent-free, sealed reactor, 160°C, 2h | >80% | nih.govresearchgate.net |

| Phosphoryl Chloride (POCl₃) | N,N-Dimethylaniline (DMA) | Reflux, 114°C, 2h | 92.2% | researchgate.net |

| Triphosgene | Tertiary Amine (e.g., Pyridine) | Room temp. to reflux, inert solvent | Good to High | lsu.edugoogle.com |

Introduction and Modification of the Isopropyl Moiety

The isopropyl group at the 5-position defines the target molecule. Its introduction is a key strategic consideration and can be achieved either by building the pyrimidine ring from a precursor already containing the isopropyl group or by modifying a pre-formed pyrimidine ring.

Strategies for 5-Position Isopropyl Substitution

The most direct route to 5-isopropylpyrimidine derivatives involves a ring-closing condensation reaction. This approach is an extension of the classical malonic ester synthesis. wikipedia.orglibretexts.org In this strategy, an isopropyl-substituted malonic ester, such as diethyl 2-isopropylmalonate, is reacted with a compound containing an N-C-N fragment, like urea or thiourea.

The process begins with the deprotonation of the malonic ester by a base (e.g., sodium ethoxide) to form an enolate, which then condenses with urea. masterorganicchemistry.com Subsequent cyclization, dehydration, and tautomerization yield the 5-isopropyl-2,4-dihydroxypyrimidine (5-isopropyluracil) ring system. conicet.gov.ar This precursor is then carried forward to the chlorination step as described previously. This method is highly effective as it unambiguously places the isopropyl group at the desired C5 position of the pyrimidine core. scispace.com

Derivatization of 5-Substituted Pyrimidine Precursors

An alternative approach involves the functionalization of a pyrimidine ring that already possesses a suitable leaving group or reactive handle at the 5-position. While less common for introducing a simple alkyl group like isopropyl, this strategy is valuable for creating diverse analogs.

Starting with a 5-halo-2,4-dichloropyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine), the isopropyl group could potentially be introduced via organometallic cross-coupling reactions, such as a Suzuki or Grignard reaction. Another theoretical pathway could involve starting with 2,4-dichloro-5-formylpyrimidine, nih.gov which could be converted to the target via a Wittig-type reaction to form a double bond, followed by catalytic hydrogenation. These multi-step derivatization strategies offer flexibility but are often lower yielding and more complex than building the ring with the substituent already in place.

Advanced Synthetic Strategies and Yield Optimization

Modern synthetic chemistry emphasizes not only the successful formation of a target compound but also the efficiency, safety, and environmental impact of the process. For the synthesis of this compound and its analogs, several advanced strategies have been developed to optimize yields and reaction conditions.

A significant advancement in the chlorination of hydroxypyrimidines is the use of solvent-free or low-solvent conditions. nih.govresearchgate.net Research has shown that heating a hydroxypyrimidine with an equimolar amount of POCl₃ (per hydroxyl group) and one equivalent of pyridine in a sealed reactor can produce the corresponding dichloropyrimidine in high yields (>80–90%). nih.govresearchgate.net This method drastically reduces the amount of corrosive and toxic POCl₃ required compared to traditional protocols that use the reagent in large excess as the solvent. google.com The benefits include simplified work-up, reduced chemical waste, and improved safety and economic profiles for large-scale production. nih.gov

Optimization of reaction parameters is another key strategy. Studies on the synthesis of related 2,4-dichloro-5-fluoropyrimidine demonstrated that carefully controlling the molar ratios of the substrate to the chlorinating agent and the base, along with reaction time and temperature, could increase the yield to over 92%. researchgate.net Lowering the reaction temperature from reflux (105-110°C) to a more controlled range of 55-68°C while using specific molar ratios of reagents has also been shown to improve yields and process safety for analogous compounds. google.com

| Strategy | Reagents/Conditions | Key Advantage(s) | Yield | Reference(s) |

| Solvent-Free Chlorination | Equimolar POCl₃ per OH, Pyridine, 160°C, sealed reactor | Reduced reagent use, high yield, environmentally friendly | >80% | nih.govresearchgate.net |

| Optimized Molar Ratios | 5-FU:POCl₃:DMA = 1:10:1.5, 114°C, 2h | Maximized product formation | 92.2% | researchgate.net |

| Reduced Temperature Process | POCl₃:Substrate = 3.4:1 to 4.2:1, 55-68°C | Avoids reflux, improved safety and control | High | google.com |

Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 5 Isopropylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a two-step process initiated by the attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The subsequent expulsion of a chloride ion restores the aromaticity of the ring, yielding the substituted product. The regiochemical outcome—whether substitution occurs at the C-2 or C-4 position—is highly sensitive to the substitution pattern on the ring and the nature of the attacking nucleophile. wuxiapptec.comguidechem.com

For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C-4 position. stackexchange.comwuxiapptec.comguidechem.com This preference is attributed to the greater ability of the para-positioned nitrogen atom (N-1) to stabilize the negative charge of the Meisenheimer intermediate compared to the ortho-positioned nitrogen (N-3). However, this inherent selectivity can be altered or even reversed by other factors.

Substituents on the pyrimidine ring, particularly at the C-5 position, play a critical role in directing the outcome of SNAr reactions.

Electron-Withdrawing Groups (EWGs): When an electron-withdrawing group is present at the C-5 position of a 2,4-dichloropyrimidine (B19661), it further deactivates the ring towards nucleophilic attack but reinforces the intrinsic preference for substitution at the C-4 position. nih.govacs.orgresearchgate.net The EWG helps to stabilize the negative charge of the anionic intermediate formed during the reaction. mdpi.comuniatlantico.edu.copressbooks.pub

Electron-Donating and Sterically Bulky Groups: In the case of 2,4-dichloro-5-isopropylpyrimidine, the C-5 substituent is an isopropyl group. This group is moderately electron-donating and, more significantly, sterically bulky. Steric hindrance from a bulky C-5 substituent can impede the approach of a nucleophile to the adjacent C-4 position, potentially increasing the proportion of C-2 substitution. wuxiapptec.com The regioselectivity of SNAr reactions on 2,4-dichloropyrimidine analogues is known to be very sensitive to both electronic and steric effects. wuxiapptec.com

| C-5 Substituent Type | Electronic Effect | Steric Effect | General Influence on Regioselectivity | Primary Product |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CN) | Withdraws electron density | Variable | Enhances intrinsic C-4 reactivity nih.govacs.org | C-4 Substituted |

| Electron-Donating/Bulky (e.g., -isopropyl) | Donates electron density | High | Can sterically hinder C-4 attack, potentially favoring C-2 wuxiapptec.comrsc.org | Mixture or C-2 favored (nucleophile dependent) |

The nature of the attacking nucleophile is a decisive factor in controlling the regioselectivity of the amination of 5-substituted-2,4-dichloropyrimidines. While primary and secondary amines typically follow the general trend of attacking the C-4 position, tertiary amines exhibit a remarkable and synthetically valuable reversal of selectivity.

Research has demonstrated that tertiary amine nucleophiles show excellent selectivity for the C-2 position in reactions with 2,4-dichloropyrimidines that have an electron-withdrawing group at C-5. nih.govacs.orgresearchgate.net This reaction proceeds rapidly under simple conditions and provides a practical route to C-2 substituted pyrimidines, which are otherwise difficult to access. nih.gov This C-2 selectivity is the result of a unique mechanistic pathway involving subsequent dealkylation.

| Nucleophile Type | Typical Site of Attack on 5-Substituted-2,4-Dichloropyrimidine | Observed Product | Governing Factor |

|---|---|---|---|

| Primary/Secondary Amines | C-4 stackexchange.comnih.gov | 4-Amino-2-chloro-5-substituted-pyrimidine | Electronic stabilization of intermediate |

| Tertiary Amines | C-2 nih.govacs.org | 2-(Secondary amino)-4-chloro-5-substituted-pyrimidine | Mechanistic pathway involving in situ N-dealkylation nih.gov |

| Alkoxides | Generally C-4, but can be C-2 selective under specific conditions uniatlantico.edu.cowuxiapptec.com | 4-Alkoxy-2-chloro-5-substituted-pyrimidine | Electronic effects and reaction conditions |

Understanding the underlying mechanisms, including the structures of intermediates and transition states, is key to rationalizing and predicting the regiochemical outcomes of these reactions.

The SNAr reaction proceeds through an addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form the high-energy anionic σ-complex, often referred to as a Meisenheimer intermediate. stackexchange.commasterorganicchemistry.com The stability of this intermediate is paramount. For 2,4-dichloropyrimidines, computational studies using quantum mechanics (QM) show that the transition state energy for attack at C-4 is generally lower than for attack at C-2, accounting for the observed C-4 selectivity. wuxiapptec.com This is because the negative charge in the intermediate is more effectively delocalized and stabilized by the nitrogen atom at position 1 when the attack is at C-4. stackexchange.com

Frontier molecular orbital (FMO) theory also provides an explanation, suggesting that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C-4 position compared to the C-2 position, making it the more electrophilic site and more susceptible to nucleophilic attack. stackexchange.com

The unusual C-2 selectivity observed with tertiary amine nucleophiles is explained by a mechanism involving an in situ N-dealkylation step. nih.govacs.org The proposed pathway is as follows:

The tertiary amine selectively attacks the C-2 position of the 2,4-dichloro-5-substituted pyrimidine to form a quaternary ammonium (B1175870) salt intermediate.

This intermediate then undergoes an N-dealkylation process.

The final product is one that formally corresponds to the reaction of a secondary amine at the C-2 position. nih.govacs.org

This N-dealkylation mechanism provides a powerful synthetic strategy to achieve C-2 amination, effectively using tertiary amines as masked secondary amines to override the inherent C-4 selectivity of the pyrimidine core. researchgate.net This process significantly expands the diversity of pyrimidine structures accessible for various applications. nih.gov

Mechanistic Insights into SNAr Pathways

Cross-Coupling Reactions for C-Cl Bond Functionalization

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions, particularly those catalyzed by palladium, offer a versatile platform for the selective functionalization of the C2 and C4 positions.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a widely used method for the formation of C(sp²)-C(sp) bonds. libretexts.orggold-chemistry.orgorganic-chemistry.org While specific studies on the Sonogashira coupling of this compound are not extensively documented, the reactivity of related 2,4-dichloropyrimidines provides valuable insights. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. libretexts.orgnrochemistry.com

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nrochemistry.com The regioselectivity of the Sonogashira coupling on 2,4-dichloropyrimidines is influenced by the reaction conditions and the electronic nature of the pyrimidine ring. Generally, the C4 position is more susceptible to substitution.

Key components and typical conditions for Sonogashira coupling reactions are summarized below:

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling reaction. libretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne. nrochemistry.com |

| Base | Triethylamine (B128534), Diisopropylamine | Neutralizes the hydrogen halide formed during the reaction. nrochemistry.com |

| Solvent | THF, Acetonitrile, DMF | Provides the reaction medium. |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | The coupling partner for the dihalopyrimidine. |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is another pivotal palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide. This reaction has been successfully applied to 2,4-dichloropyrimidines for the synthesis of aryl- and heteroaryl-substituted pyrimidines. Studies on 2,4-dichloropyrimidines have shown that the reaction can be highly regioselective, with a preference for substitution at the C4 position.

Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to be an efficient method, leading to good to excellent yields of C4-substituted pyrimidines. The use of microwave irradiation can significantly shorten reaction times and lower catalyst loading.

Below is a table summarizing the results of Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with different boronic acids, which can be considered indicative of the expected reactivity for the 5-isopropyl analogue.

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | [MW-Suzuki] |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | [MW-Suzuki] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 92 | [MW-Suzuki] |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 78 | [MW-Suzuki] |

Derivatization and Scaffold Diversification

Beyond cross-coupling reactions, the chlorine atoms on this compound are susceptible to nucleophilic aromatic substitution (SNAr), enabling a wide range of derivatizations. These reactions are crucial for diversifying the pyrimidine scaffold and for the synthesis of more complex heterocyclic systems.

Amination Reactions with Primary and Secondary Amines

The reaction of 2,4-dichloropyrimidines with amines is a common method for introducing nitrogen-containing substituents. The regioselectivity of this amination is highly dependent on the nature of the amine and the substitution pattern on the pyrimidine ring.

Generally, the reaction of 2,4-dichloropyrimidines with primary and secondary amines leads to the preferential substitution at the C4 position. However, the presence of an electron-withdrawing group at the C5 position can direct the substitution to the C2 position when tertiary amines are used as nucleophiles. The isopropyl group at the C5 position of the title compound is a weakly electron-donating group, which would be expected to favor C4 substitution in typical SNAr reactions with primary and secondary amines.

The following table presents data on the amination of a related 2,4-dichloropyrimidine, highlighting the typical yields and regioselectivity.

| Amine | Conditions | Major Product | Yield (%) | Reference |

| Diethylamine | CHCl₃, 40 °C | 4-substituted | 85 | [Regioselective Amination] |

| Morpholine | CHCl₃, 40 °C | 4-substituted | 91 | [Regioselective Amination] |

| Aniline (B41778) | BuOH, 125 °C | 4-substituted | High | [Regioselective Amination] |

Transformation to Fused Heterocyclic Systems

The reactive chlorine atoms of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups through the reactions described above, subsequent intramolecular cyclization can lead to the formation of bicyclic and polycyclic structures.

For instance, a substituent introduced at the C4 position containing a nucleophilic group can undergo an intramolecular reaction with the chlorine atom at the C2 position, leading to a fused ring system. While specific examples starting from this compound are not prevalent in the literature, the general strategy is well-established for related dihalopyrimidines.

Examples of fused pyrimidine systems that can be synthesized from appropriately substituted pyrimidines include:

Pyrrolo[2,3-d]pyrimidines: These can be prepared through various strategies, including the reaction of a 4-aminopyrimidine (B60600) with a suitable three-carbon synthon or through intramolecular cyclization of a 4-substituted pyrimidine bearing a side chain with an activated methylene (B1212753) group. nih.govresearchgate.net

Pyrimido[4,5-d]pyridazines: These can be synthesized from 4,5-disubstituted pyrimidines. For example, a pyrimidine bearing a hydrazine (B178648) moiety at C4 and a carbonyl group at C5 can undergo intramolecular cyclization to form the pyridazine (B1198779) ring.

The synthesis of these fused systems often involves a sequence of reactions, starting with the functionalization of the 2,4-dichloropyrimidine core, followed by the key cyclization step.

Computational and Spectroscopic Investigations of 2,4 Dichloro 5 Isopropylpyrimidine

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 2,4-dichloro-5-isopropylpyrimidine, these methods would provide fundamental insights into its behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. nih.gov For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. mdpi.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

The expected optimized geometry would feature a planar pyrimidine (B1678525) ring, with the chlorine atoms and the isopropyl group substituted at positions 2, 4, and 5, respectively. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Cl bonds would exhibit lengths typical for chlorinated pyrimidines, and the C-N bonds within the heterocyclic ring would show partial double bond character. The isopropyl group, due to steric hindrance with the adjacent chlorine atom and the pyrimidine ring, would likely adopt a staggered conformation relative to the ring.

Table 1: Predicted Molecular Geometry Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

| C2-Cl Bond Length | ~1.74 Å |

| C4-Cl Bond Length | ~1.73 Å |

| C5-C(isopropyl) Bond Length | ~1.52 Å |

| N1-C2-N3 Angle | ~115° |

| C4-C5-C6 Angle | ~118° |

Note: These values are estimations based on related structures and standard bond lengths and are not derived from actual experimental data for the specific compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, with some contribution from the p-orbitals of the chlorine atoms and the isopropyl group. The LUMO is anticipated to be a π* anti-bonding orbital distributed across the pyrimidine ring, particularly concentrated around the carbon atoms bonded to the electronegative chlorine atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Theoretical)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |

Note: These energy values are theoretical estimations and would need to be calculated using specific DFT methods.

Prediction of Reaction Energetics and Pathways

Theoretical calculations can predict the thermodynamics and kinetics of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This is particularly useful for understanding nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are displaced by nucleophiles.

For example, the reaction energetics for the substitution of a chlorine atom with an amine or an alcohol could be modeled. DFT calculations would help determine whether the reaction proceeds via an SNAr (addition-elimination) mechanism, which is common for activated aromatic and heteroaromatic systems. The calculations would also predict which of the two chlorine atoms (at position 2 or 4) is more susceptible to nucleophilic attack, based on the relative activation barriers. It is generally observed in similar pyrimidines that the chlorine at position 4 is more reactive towards nucleophiles.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility

While the pyrimidine ring itself is rigid, the isopropyl substituent introduces conformational flexibility. MD simulations would allow for the exploration of the rotational freedom of the isopropyl group around the C5-C(isopropyl) bond. These simulations would reveal the preferred rotational conformations (rotamers) and the energy barriers between them. The flexibility of the isopropyl group can be important for how the molecule interacts with and fits into the active site of a biological target, for instance.

Intermolecular Interactions and Solvation Effects

MD simulations are also invaluable for studying how this compound interacts with other molecules, including solvent molecules. By simulating the compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the solvation shell and calculate the free energy of solvation. These simulations would show how solvent molecules arrange themselves around the solute and would highlight specific intermolecular interactions, such as hydrogen bonding (if applicable with protic solvents) and dipole-dipole interactions. Understanding solvation is critical as it can significantly influence the reactivity and properties of a molecule in solution.

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

The comprehensive analysis of this compound, a significant pyrimidine derivative, relies on a suite of advanced spectroscopic techniques. These methods provide a detailed understanding of the molecule's structural framework, electronic properties, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2,4-dichloropyrimidine (B19661), shows characteristic signals that can be extrapolated to understand the spectrum of its 5-isopropyl derivative. chemicalbook.com For instance, the hydrogen atom at the 6-position of the pyrimidine ring would appear as a distinct singlet. The isopropyl group would introduce a septet for the methine proton and a doublet for the two equivalent methyl groups. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two chlorine atoms and the pyrimidine ring itself.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For 2,4-dichloropyrimidine, distinct signals are observed for each carbon atom in the ring. spectrabase.com In this compound, the carbon atoms of the pyrimidine ring will have chemical shifts influenced by the chlorine and isopropyl substituents. The C4 and C2 carbons, being directly attached to chlorine atoms, would be significantly downfield. The C5 carbon, bonded to the isopropyl group, and the C6 carbon will also exhibit characteristic shifts. The isopropyl group itself will show two distinct carbon signals.

NMR is also invaluable for monitoring the progress of reactions involving this compound. For example, in substitution reactions where the chlorine atoms are displaced by other functional groups, the disappearance of the starting material's signals and the appearance of new signals corresponding to the product can be tracked over time. This allows for the optimization of reaction conditions and the identification of intermediates. acs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-6 | ~8.5 | - |

| CH (isopropyl) | ~3.2 (septet) | ~30 |

| CH₃ (isopropyl) | ~1.3 (doublet) | ~22 |

| C-2 | - | ~165 |

| C-4 | - | ~162 |

| C-5 | - | ~130 |

| C-6 | - | ~155 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The pyrimidine ring, being an aromatic heterocycle, exhibits characteristic π → π* and n → π* transitions. The absorption maxima (λ_max) are influenced by the substituents on the ring. researchgate.netacs.org

The presence of the two chlorine atoms and the isopropyl group on the pyrimidine ring affects the energy of these transitions. Halogenation can cause a red shift (bathochromic shift) in the absorption bands compared to the parent pyrimidine molecule. rsc.org The UV-Vis spectrum of pyrimidine derivatives is also sensitive to the pH of the solution, which can be utilized to study the basicity of the compound. nih.gov By monitoring the changes in the absorption spectrum as a function of pH, the pKa value of the compound can be determined.

A study on a similar pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one, showed a maximum absorption at 275 nm. nih.gov This provides a reference point for the expected absorption range of this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and obtaining a "molecular fingerprint" of this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include:

C-H stretching vibrations from the isopropyl group and the C6-H bond.

C=N and C=C stretching vibrations within the pyrimidine ring.

C-Cl stretching vibrations.

Various bending and deformation vibrations.

The FT-IR spectrum of the related compound 2,4-dichloro-5-fluoropyrimidine (B19854) shows distinct peaks that can be used for comparison. nih.govspectrabase.com

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for the symmetric vibrations of the pyrimidine ring and the C-Cl bonds. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, often aided by computational methods like Density Functional Theory (DFT). nih.govnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (aromatic) | 3100-3000 | FT-IR, FT-Raman |

| C-H stretch (aliphatic) | 3000-2850 | FT-IR, FT-Raman |

| C=N stretch | 1600-1500 | FT-IR, FT-Raman |

| C=C stretch | 1550-1450 | FT-IR, FT-Raman |

| C-Cl stretch | 800-600 | FT-IR, FT-Raman |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying reaction products and assessing their purity. nih.gov

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the molecule. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments. The relative abundance of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be indicative of the presence of two chlorine atoms.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the pyrimidine ring. sapub.org For this compound, one would expect to see fragments corresponding to the loss of a chlorine atom, an isopropyl group, or hydrogen chloride. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental formula. acs.org This is crucial for confirming the identity of newly synthesized compounds and for identifying impurities.

Applications and Interdisciplinary Significance of 2,4 Dichloro 5 Isopropylpyrimidine

Medicinal Chemistry and Pharmacological Research

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry due to its presence in nucleic acids and its ability to act as a versatile platform for developing therapeutic agents. The specific functional groups attached to the pyrimidine ring, such as the chloro and isopropyl groups in 2,4-dichloro-5-isopropylpyrimidine, play a crucial role in its interactions with biological targets.

Role as a Privileged Structure in Drug Discovery

Pyrimidine derivatives are considered "privileged structures" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The pyrimidine core's ability to form multiple hydrogen bonds and engage in various molecular interactions makes it a valuable starting point for the synthesis of libraries of compounds aimed at different therapeutic targets. The chlorine atoms on the this compound molecule serve as reactive sites, or "handles," allowing medicinal chemists to easily introduce different functional groups to explore structure-activity relationships (SAR). For instance, similar dichlorinated pyrimidines, like 2,4-dichloro-5-fluoropyrimidine (B19854), are used as starting materials to synthesize potential kinase inhibitors sigmaaldrich.comchemicalbook.com.

Development of Pyrimidine-Based Therapeutic Agents

The development of therapeutic agents from pyrimidine scaffolds is a well-established field. Modifications at various positions of the pyrimidine ring can lead to compounds with diverse pharmacological activities. For example, research on 2,4,5-trisubstituted pyrimidines has led to the identification of potent dual inhibitors of enzymes crucial for the life cycle of the malaria parasite, Plasmodium falciparum chemrxiv.org. The synthetic versatility of compounds like this compound makes them valuable intermediates in the creation of new potential drugs. The general process often involves replacing the chlorine atoms with other groups, such as amines or ethers, to generate new molecular entities with tailored biological activities.

Anti-inflammatory Activities of Pyrimidine Derivatives

Several pyrimidine derivatives have been investigated for their anti-inflammatory properties. Research has shown that certain substitutions on the pyrimidine ring can lead to compounds that effectively modulate key inflammatory pathways nih.gov.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed and involved in normal physiological functions, while COX-2 is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins (B1171923) nih.govnih.gov. The anti-inflammatory effects of many compounds are due to their ability to inhibit COX-2 nih.gov. Studies on various heterocyclic compounds, which may include pyrimidine derivatives, often evaluate their potential to selectively inhibit the COX-2 enzyme, which could theoretically offer anti-inflammatory benefits with fewer side effects than non-selective NSAIDs nih.govnih.gov.

Inflammatory processes involve the overproduction of mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) rndsystems.comnih.gov. High levels of NO are produced by inducible nitric oxide synthase (iNOS), while PGE2 is synthesized via the COX-2 pathway. Research has demonstrated that polysubstituted 2-aminopyrimidines can inhibit the production of both NO and PGE2 in activated macrophages nih.gov. Studies showed that replacing hydroxyl groups on the pyrimidine ring with chlorine atoms significantly enhanced this inhibitory activity nih.gov. The inhibitory effect on NO and PGE2 is often linked to the downregulation of iNOS and COX-2 expression, respectively nih.gov.

The table below summarizes the inhibitory effects of certain substituted pyrimidines on NO and PGE2 production, highlighting the importance of specific chemical features.

| Compound Class | C-4/C-6 Substituent | C-5 Substituent | Effect on NO Production | Effect on PGE2 Production |

| 2-Aminopyrimidines | Hydroxyl (-OH) | Various | No influence | No influence |

| 2-Aminopyrimidines | Chlorine (-Cl) | Methyl | Remarkable Inhibition | Inhibition |

| 2-Aminopyrimidines | Chlorine (-Cl) | Larger than Methyl | Remarkable Inhibition | Stronger Inhibition |

This table is based on findings from a study on polysubstituted 2-aminopyrimidines and illustrates general structure-activity relationships. nih.gov

The anti-inflammatory action of pyrimidine derivatives is often multifactorial. The primary mechanism for many is the inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins that mediate inflammation nih.gov. Another key mechanism is the suppression of iNOS, leading to decreased production of nitric oxide, a pro-inflammatory molecule nih.gov. The combined inhibition of both NO and PGE2 production represents a potent anti-inflammatory strategy nih.gov. These effects are typically traced back to the compound's ability to interfere with the gene expression (mRNA) or the enzymatic activity of iNOS and COX-2 nih.gov.

Anticancer Potential and Mechanisms

The pyrimidine core is a well-established pharmacophore in the development of anticancer agents. chemicalbook.combenthamscience.comnih.gov Its derivatives have been shown to interfere with various cellular processes crucial for cancer cell growth and survival. The anticancer potential of compounds based on the 2,4-disubstituted pyrimidine framework is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival.

Inhibition of Cellular Proliferation Pathways

Pyrimidine derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. chemicalbook.comnih.gov One notable example involves 2,4-disubstituted pyrimidines, which have been shown to be active against cell lines such as A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma). chemicalbook.com The mechanism behind this antiproliferative effect often involves the induction of cell cycle arrest and apoptosis. For instance, certain pyrimidine-2,4-diamine analogues can cause robust cell cycle arrest and senescence by inducing persistent DNA damage. nih.gov This highlights the potential for pyrimidine-based compounds to halt the uncontrolled division of cancer cells.

Targeting Specific Kinases (e.g., p97, CDKs)

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling. nih.gov

p97: The AAA ATPase p97 (also known as VCP) is a critical player in protein homeostasis and is implicated in tumorigenesis. nih.govmedchemexpress.com Its inhibition can lead to the accumulation of misfolded proteins, inducing proteotoxic stress and subsequent cell death in cancer cells. nih.gov Notably, analogues of pyrazolo[3,4-d]pyrimidine have been designed as covalent inhibitors of p97. nih.gov These compounds can overcome resistance to other p97 inhibitors, suggesting a promising therapeutic strategy. nih.gov The development of pyrimidine-based p97 inhibitors, such as CB-5083, has shown efficacy in both solid and hematological tumor models. nih.govnih.gov

CDKs: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of many cancers. nih.govnih.gov The 2,4-disubstituted pyrimidine scaffold is a recognized framework for the development of CDK inhibitors. google.com For example, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit strong inhibitory activity against CDK9 and antiproliferative effects in pancreatic cancer cells. nih.gov The amino-pyrimidine motif is a fundamental unit for binding to the hinge region of kinases, making it a valuable scaffold for designing selective CDK inhibitors. nih.gov

| Kinase Target | Pyrimidine Scaffold Example | Observed Effect | Reference(s) |

| p97/VCP | Pyrazolo[3,4-d]pyrimidine | Overcomes resistance to other p97 inhibitors | nih.gov |

| Indole-substituted pyrimidines (e.g., CB-5083) | Induces proteotoxic stress and cell death in tumor cells | nih.gov | |

| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine | Potent inhibition of p97 with in vivo antitumor efficacy in AML models | nih.gov | |

| CDKs | 2,4-Disubstituted pyrimidines | Selective inhibition of CDK4/6 | google.com |

| Pyrrolo[2,3-d]pyrimidine | Strong inhibition of CDK9 and antiproliferative activity | nih.gov | |

| Amino-pyrimidine | Fundamental hinge-binding unit for various CDK inhibitors | nih.gov |

Modulation of Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immune response, cell proliferation, and apoptosis. nih.gov Its aberrant activation is linked to many cancers. nih.gov Pyrimidine-based compounds have been developed as effective inhibitors of the NF-κB pathway. nih.govnih.govresearchgate.net For instance, piperazine-linked pyrimidine derivatives have been shown to inhibit the viability of breast cancer cells (MCF-7) by inducing apoptosis and acting as inhibitors of NF-κB. nih.gov Some pyrimidine derivatives function by suppressing the phosphorylation of key components in the NF-κB pathway, such as p65 and IκBα, thereby inhibiting the nuclear translocation of NF-κB. nih.gov Alkynylpyrimidine-based covalent inhibitors have also been designed to target a unique cysteine in the NF-κB-inducing kinase (NIK), showcasing another strategy to modulate this pathway. acs.org

Antiviral Investigations

The pyrimidine scaffold is also a cornerstone in the development of antiviral agents, with derivatives showing activity against a wide array of viruses. nih.govresearchgate.net These compounds can interfere with various stages of the viral life cycle, from entry to replication and maturation. nih.govresearchgate.net

Inhibition of Viral Particle Maturation

A crucial step in the life cycle of many viruses, including HIV-1, is the maturation of newly formed viral particles into infectious virions. This process often involves the proteolytic cleavage of viral precursor proteins. nih.gov Pyrimidine-based compounds have been investigated as inhibitors of this process. For HIV-1, maturation inhibitors represent a promising class of antiretroviral drugs that block the final step in the processing of the Gag polyprotein precursor. nih.gov This inhibition results in the production of immature, non-infectious viral particles. While the first-in-class maturation inhibitor, bevirimat, had limitations, second-generation analogues with modified pyrimidine structures have been developed to overcome these issues. nih.gov

Broad-Spectrum Antiviral Activity

Research has demonstrated that pyrimidine derivatives possess broad-spectrum antiviral activity. nih.govresearchgate.net They have been reported to inhibit the replication of a diverse range of viruses, including:

Influenza virus nih.gov

Human Coronavirus 229E mdpi.com

Dengue virus researchgate.net

Herpes virus researchgate.net

Hepatitis B and C researchgate.net

Human Immunodeficiency Virus (HIV) researchgate.net

The mechanism of this broad-spectrum activity often involves targeting cellular pathways that are essential for viral replication rather than specific viral proteins, which can vary significantly between different viruses.

| Virus Family | Specific Virus | Pyrimidine Derivative Action | Reference(s) |

| Retroviridae | Human Immunodeficiency Virus (HIV-1) | Inhibition of viral maturation | nih.gov |

| Orthomyxoviridae | Influenza A and B viruses | Inhibition of plaque formation | nih.gov |

| Coronaviridae | Human Coronavirus 229E | Potent inhibition of viral replication | mdpi.com |

| Flaviviridae | Dengue virus | Reported antiviral activity | researchgate.net |

| Hepadnaviridae | Hepatitis B virus | Reported antiviral activity | researchgate.net |

| Herpesviridae | Herpes virus | Reported antiviral activity | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying key chemical features that influence biological activity. eurekaselect.com For pyrimidine derivatives, SAR studies have revealed several important structural determinants for their bioactivity.

Research into 2,4,5-trisubstituted pyrimidines as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown that modifications at the C5 position of the pyrimidine ring can significantly impact antiviral activity against resistant strains. nih.gov For instance, introducing various aryl groups at this position can lead to notable differences in efficacy. nih.gov The disruption of molecular planarity by strategic substitutions has been a valuable strategy in the optimization of lead compounds. nih.gov

In the context of anticancer agents, the substitution pattern on the pyrimidine core is also critical. Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that the nature and position of substituents dictate their cytotoxic effects. nih.gov For example, the presence of specific aromatic rings can enhance or reduce interactions with biological targets. nih.gov Similarly, the development of 2,4-diaryl pyrimidine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer has demonstrated that specific moieties can confer high potency and selectivity. nih.gov The most promising compounds from these studies often exhibit excellent kinase inhibitory activity due to their specific structural features. nih.gov

For a hypothetical SAR study on this compound, the key variables would be the chloro groups at positions 2 and 4, and the isopropyl group at position 5. The chlorine atoms are electron-withdrawing and can serve as leaving groups for nucleophilic substitution, allowing for the synthesis of a library of analogs. nih.gov The isopropyl group at position 5 provides steric bulk and lipophilicity, which would influence how the molecule fits into a biological target's binding pocket.

A theoretical SAR study could involve synthesizing analogs where:

The chlorine atoms are replaced with other halogens (F, Br) or with amino, alkoxy, or thioether groups.

The isopropyl group is replaced with other alkyl groups (methyl, tert-butyl) or cyclic structures to probe the size and shape of the binding pocket.

The following table outlines potential modifications and their expected impact based on general SAR principles for pyrimidine derivatives.

| Position of Modification | Original Group | Potential New Groups | Rationale for Modification |

| 2 and 4 | Chloro | Fluoro, Bromo, Amino, Alkoxy | To modulate electronic properties and create new interaction points with the target protein. |

| 5 | Isopropyl | Methyl, Cyclopropyl, Phenyl | To explore the steric and hydrophobic requirements of the target's binding site. |

These modifications would help in identifying the optimal substituents for maximizing biological activity, be it as an anticancer, antiviral, or other bioactive agent. nih.govmdpi.com

Computational Drug Design and Molecular Docking Simulations

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern biological activity. nih.gov Techniques like molecular docking, virtual screening, and molecular dynamics simulations are particularly relevant for exploring the potential of novel compounds like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. scispace.com This method is instrumental in understanding the binding mode of a potential drug and in estimating the strength of the interaction, often expressed as a binding energy or docking score. scispace.commdpi.com

For this compound, a molecular docking study would involve selecting a relevant biological target, such as a kinase or a viral protease. The compound would be docked into the active site of the receptor to predict its binding conformation and key interactions. For example, in studies of other heterocyclic compounds, docking has revealed crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. scispace.commdpi.com A hypothetical docking of this compound into a kinase binding site might show the pyrimidine nitrogen atoms acting as hydrogen bond acceptors, while the isopropyl group could fit into a hydrophobic pocket.

The results from a docking simulation can be summarized in a table like the one below, which is a hypothetical representation of such an analysis.

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity to the target. |

| Interacting Residues | TYR 23, LEU 88, VAL 34 | Amino acids in the active site forming key bonds. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds stabilizing the complex. |

| Hydrophobic Interactions | Isopropyl group with VAL 34 | Specific hydrophobic interactions contributing to binding. |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be either ligand-based or structure-based. Structure-based virtual screening uses the three-dimensional structure of the target protein to dock a large number of candidate compounds, ranking them based on their predicted binding affinity.

If a biological target for this compound were identified, a virtual screening campaign could be launched to find other, potentially more potent, compounds. The screening library could include commercially available compounds or a custom-designed library of pyrimidine derivatives. The top-scoring compounds from the virtual screen would then be prioritized for experimental testing. This methodology has been successfully applied to identify inhibitors for a wide range of targets, including those relevant to cancer and infectious diseases. researchgate.netnih.gov

The process of a typical virtual screening workflow is as follows:

Target Preparation : Obtaining and preparing the 3D structure of the biological target.

Library Preparation : Assembling a large database of small molecules to be screened.

Docking : Docking each molecule in the library into the target's active site.

Scoring and Ranking : Ranking the molecules based on their docking scores.

Hit Selection : Selecting the top-ranked compounds for further experimental validation.

Agrochemical Applications

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many commercialized products used as herbicides, fungicides, and insecticides. auctoresonline.org The structural features of this compound suggest its potential for development in this sector, particularly as a herbicide or plant growth regulator.

Many herbicides are known to contain the pyrimidine ring. tandfonline.comacs.orgnih.gov These compounds often act by inhibiting key enzymes in the metabolic pathways of plants, such as acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids. acs.orgnih.gov The development of novel pyrimidine-based herbicides often involves synthesizing a series of analogs and screening them for activity against various weed species. tandfonline.com For example, studies have shown that certain pyrimidine derivatives exhibit good herbicidal activity against common weeds like barnyard grass. tandfonline.com

In addition to herbicidal activity, pyrimidine derivatives have also been investigated as plant growth regulators. auctoresonline.orgresearchgate.netscidoc.orgbotanyjournals.com These compounds can influence various physiological processes in plants, such as shoot and root growth, and the content of photosynthetic pigments. researchgate.netscidoc.org The regulatory effects are often dependent on the specific substitution pattern on the pyrimidine ring and can mimic the action of natural plant hormones like auxins and cytokinins. auctoresonline.orgbotanyjournals.com

Given these precedents, this compound could be a candidate for development as either a herbicide or a plant growth regulator. The dichlorinated pyrimidine core provides reactive sites for further chemical modification, which is a key aspect in the optimization of agrochemical activity. google.com

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that belongs to the class of synthetic auxins. It primarily controls broadleaf weeds by causing uncontrolled cell division and growth, leading to the death of the plant. nih.gov

A comparison between pyrimidine-based herbicides and 2,4-D highlights different modes of action and potential advantages.

| Feature | Pyrimidine-Based Herbicides (Hypothetical) | 2,4-D |

| Mode of Action | Typically enzyme inhibition (e.g., AHAS inhibitors). acs.orgnih.gov | Synthetic auxin; disrupts hormone balance and protein synthesis. |

| Selectivity | Can be selective for certain weed species depending on the specific compound. | Primarily targets broadleaf weeds, with less effect on grasses. |

| Resistance | Weed resistance to AHAS inhibitors is a known issue. acs.org | Resistance has also been reported in some weed populations. |

| Chemical Class | Heterocyclic (Pyrimidine) | Phenoxyacetic acid |

While 2,4-D is an effective and widely used herbicide, the development of new chemical classes like pyrimidine derivatives is crucial for managing weed resistance and providing alternative weed control solutions. The unique mode of action of many pyrimidine herbicides can make them effective against weeds that have developed resistance to synthetic auxins like 2,4-D.

Synthesis of Novel Agrochemical Intermediates

The strategic functionalization of the this compound core structure is a key area of research for the development of novel agrochemical intermediates. The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecules with potential pesticidal properties. While specific research detailing the direct use of this compound in the synthesis of novel agrochemical intermediates is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into potential synthetic pathways.

A notable example is the synthesis of novel pyrimidine derivatives with demonstrated antifungal activity, starting from a closely related compound, 4-chloro-2-isopropyl-6-methylpyrimidine (B46638). This research illustrates a viable route for transforming a chloro-isopropyl-pyrimidine structure into a potential agrochemical agent.

Detailed Research Findings: A Case Study

In a study focused on developing new antifungal agents, researchers synthesized a series of novel pyrimidine derivatives. mdpi.com Among them, 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine was synthesized from 4-chloro-2-isopropyl-6-methylpyrimidine. mdpi.com This synthesis demonstrates a straightforward and effective method for introducing an amine functionality, a common feature in many bioactive molecules, onto the pyrimidine ring.

The synthesis process involved the reaction of 4-chloro-2-isopropyl-6-methylpyrimidine with aniline (B41778) in dimethylformamide (DMF) as a solvent. The mixture was heated to approximately 90°C for two hours. Following the reaction, the product was isolated by extraction with ethyl acetate (B1210297) and purified using silica (B1680970) gel column chromatography, yielding the target compound as a brown solid. mdpi.com

The synthesized compound, 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine, along with other derivatives, was evaluated for its in vitro antifungal activity against a panel of fourteen phytopathogenic fungi. The results of these bioassays are crucial for identifying lead compounds in the development of new fungicides. While the specific activity of this particular compound was part of a broader study, the research highlights the potential for derivatives of chloro-isopropyl-pyrimidines to exhibit valuable agrochemical properties. mdpi.com

The table below summarizes the key details of this synthesis, providing a clear example of how a chloro-isopropyl-pyrimidine intermediate can be utilized to create a novel compound with potential applications in crop protection.

Table 1: Synthesis of a Novel Agrochemical Intermediate

| Starting Material | Reagents and Conditions | Product | Yield | Potential Application |

|---|

This case study underscores the significance of chloro-isopropyl-pyrimidine derivatives as versatile intermediates in the synthesis of new agrochemicals. The ability to readily modify the pyrimidine core through established chemical reactions opens up avenues for the discovery of next-generation herbicides, fungicides, and insecticides. Further research focused specifically on this compound is warranted to fully explore its potential in this field.

Future Directions and Emerging Research Frontiers

Innovation in Sustainable and Green Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives, including 2,4-dichloro-5-isopropylpyrimidine, has traditionally involved methods that are not environmentally benign. rasayanjournal.co.inresearchgate.net The future of its synthesis lies in the adoption of green chemistry principles to minimize hazardous waste and energy consumption. rasayanjournal.co.inpowertechjournal.com

Key Innovations on the Horizon:

Catalytic Systems: The use of reusable and non-toxic catalysts, such as zinc-based heterogeneous catalysts and organocatalysts, is a promising avenue. researchgate.netrsc.org These catalysts can improve reaction efficiency and reduce the environmental impact. rasayanjournal.co.in

Alternative Solvents: A shift towards water-based synthesis and the use of ionic liquids as "green solvents" is anticipated to reduce reliance on volatile and toxic organic solvents. rasayanjournal.co.injmaterenvironsci.com

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as they can significantly shorten reaction times and improve yields, contributing to more energy-efficient processes. rasayanjournal.co.injmaterenvironsci.comresearchgate.net

Multicomponent Reactions: One-pot multicomponent reactions offer a streamlined approach to synthesis, reducing the number of steps and the amount of waste generated. rasayanjournal.co.inresearchgate.net

These sustainable methodologies are not only crucial for environmental protection but also offer economic benefits through increased efficiency and reduced waste management costs. rasayanjournal.co.in

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing synthetic routes and designing new ones. Future research will likely focus on elucidating the intricate details of these reactions.

Areas of Focus:

SNAr Reactions: The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring is a key area of investigation. Studies have shown that the substitution pattern can be controlled by the choice of nucleophile and reaction conditions. For instance, tertiary amine nucleophiles have shown excellent selectivity for the C-2 position in 5-substituted-2,4-dichloropyrimidines. nih.govresearchgate.net

Reaction Intermediates: Identifying and characterizing transient intermediates in reaction pathways is crucial for a complete mechanistic picture. youtube.com Techniques such as spectroscopy and computational modeling will be instrumental in this endeavor. youtube.com

Catalytic Cycles: For catalyzed reactions, a detailed understanding of the catalytic cycle, including catalyst activation, substrate binding, product formation, and catalyst regeneration, is essential for improving catalyst performance.

By gaining deeper insights into these mechanisms, chemists can develop more precise and efficient methods for synthesizing derivatives of this compound with desired functionalities.

Discovery of Novel Biological Targets and Therapeutic Pathways

Pyrimidine derivatives are known to possess a wide range of biological activities, making them valuable scaffolds in drug discovery. nih.govgrowingscience.comgsconlinepress.com Future research on this compound and its derivatives will aim to identify new biological targets and explore novel therapeutic applications.

Emerging Research Directions:

Anticancer Agents: Pyrimidine analogs are being investigated for their potential as anticancer agents, targeting various pathways involved in cancer progression. nih.govnih.gov For example, some pyrimidine derivatives have shown activity against cell lines such as HeLa, MCF-7, and A549. nih.govtandfonline.com

Enzyme Inhibition: The pyrimidine core can be modified to design specific inhibitors for enzymes implicated in various diseases. For instance, derivatives are being studied as cholinesterase inhibitors for potential use in Alzheimer's disease. acs.org

Signal Transduction Pathways: Research is underway to understand how pyrimidine derivatives modulate key signaling pathways, such as the BMP2/SMAD1 pathway involved in bone formation. nih.gov

Antimicrobial and Antiviral Activity: The search for new antimicrobial and antiviral agents is a continuous effort, and pyrimidine derivatives represent a promising class of compounds in this area. tandfonline.com

The exploration of these therapeutic avenues could lead to the development of new drugs for a variety of diseases.

Advanced Computational Modeling for Predictive Chemistry and Biology

Computational modeling and simulation are becoming indispensable tools in chemical and biological research. mdpi.comresearchgate.net For this compound, these methods can accelerate the discovery and development process.

Applications of Computational Modeling:

QSAR (Quantitative Structure-Activity Relationship): QSAR models can be developed to predict the biological activity of new pyrimidine derivatives based on their molecular structure, guiding the design of more potent compounds. nih.gov

Molecular Docking: This technique allows researchers to simulate the binding of pyrimidine derivatives to their biological targets, providing insights into the mechanism of action and helping to optimize the molecular structure for better binding affinity. nih.gov

Toxicity Prediction: In silico methods can be used to predict the potential toxicity of new compounds, helping to prioritize candidates for further development and reduce the need for animal testing. researchgate.net

Reaction Mechanism Simulation: Computational chemistry can be used to model reaction pathways, calculate activation energies, and predict the most favorable reaction conditions, complementing experimental studies. beilstein-journals.org

The integration of advanced computational tools will undoubtedly streamline the research and development pipeline for new applications of this compound.

Exploration of Structure-Property Relationships for Material Science Applications

Beyond its biological applications, the pyrimidine scaffold holds promise in the field of materials science. researchgate.net Understanding the relationship between the molecular structure of this compound derivatives and their physical properties is key to unlocking their potential in this area.

Potential Material Science Applications: